molecular formula C23H22ClN5O2 B11331911 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11331911
M. Wt: 435.9 g/mol
InChI Key: QRFDOBBISDJFIJ-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a triazole ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step typically involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the benzoxazole ring.

    Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Coupling with Cyclohexyl Group: The final step involves coupling the triazole derivative with a cyclohexylamine under appropriate conditions to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., sodium azide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to study biological pathways and mechanisms, particularly those involving benzoxazole and triazole derivatives.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds, such as:

    Benzoxazole Derivatives: These compounds share the benzoxazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Triazole Derivatives: Compounds with the triazole ring are known for their antifungal and antimicrobial activities.

    Chlorophenyl Derivatives: These compounds often exhibit antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C23H22ClN5O2/c1-14-21(23(30)25-17-5-3-2-4-6-17)26-28-29(14)18-11-12-20-19(13-18)22(31-27-20)15-7-9-16(24)10-8-15/h7-13,17H,2-6H2,1H3,(H,25,30)

InChI Key

QRFDOBBISDJFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5CCCCC5

Origin of Product

United States

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